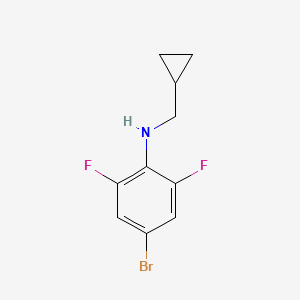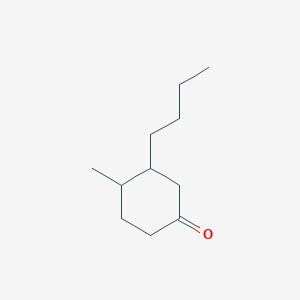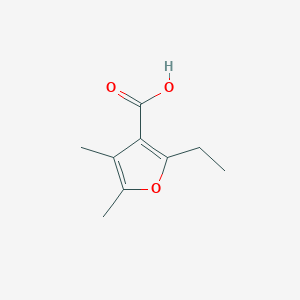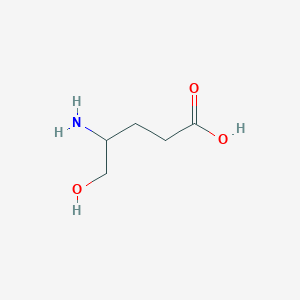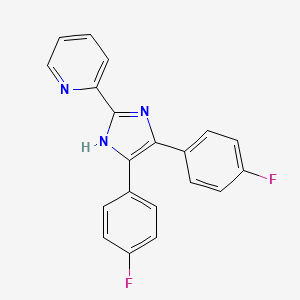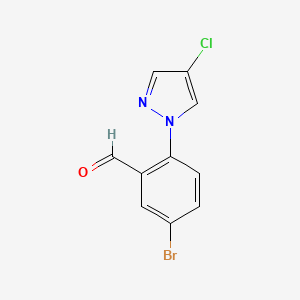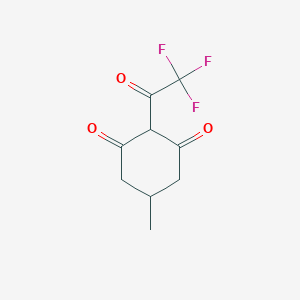
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C9H9F3O3 It is a derivative of cyclohexane-1,3-dione, featuring a trifluoroacetyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoroacetylating agent to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different cyclohexane derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in the synthesis of various derivatives. Additionally, the compound’s ability to form enolates makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(trifluoroacetyl)cyclohexane-1,4-dione: This compound features two trifluoroacetyl groups and is used in similar applications.
5-(Trifluoromethyl)cyclohexane-1,2,3-trione: Another trifluoromethylated cyclohexane derivative with distinct reactivity and applications
Uniqueness
5-Methyl-2-(trifluoroacetyl)cyclohexane-1,3-dione is unique due to the presence of both a methyl and a trifluoroacetyl group, which imparts distinct chemical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H9F3O3 |
|---|---|
Molekulargewicht |
222.16 g/mol |
IUPAC-Name |
5-methyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C9H9F3O3/c1-4-2-5(13)7(6(14)3-4)8(15)9(10,11)12/h4,7H,2-3H2,1H3 |
InChI-Schlüssel |
SGRRYXLZRBDFFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C(C(=O)C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
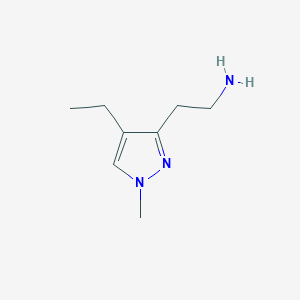
![3-Cyclopentyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13300901.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13300902.png)
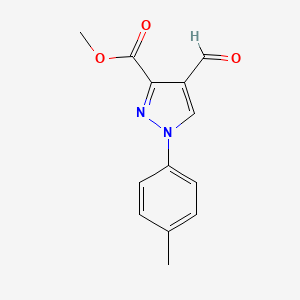
![N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13300914.png)

